6-Fluoronaphthalen-1-yl trifluoromethanesulfonate
Overview
Description
6-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F4O3S and a molecular weight of 294.22 g/mol . It is characterized by the presence of a fluorine atom on the naphthalene ring and a trifluoromethanesulfonate group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-fluoronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-Fluoronaphthalene+Trifluoromethanesulfonic anhydride→6-Fluoronaphthalen-1-yl trifluoromethanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine-substituted naphthalene derivative.
Scientific Research Applications
6-Fluoronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound can be used to introduce fluorine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material science: It is used in the preparation of fluorinated polymers and other advanced materials.
Biological studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a reagent in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom on the naphthalene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloronaphthalen-1-yl trifluoromethanesulfonate
- 6-Bromonaphthalen-1-yl trifluoromethanesulfonate
- 6-Iodonaphthalen-1-yl trifluoromethanesulfonate
Uniqueness
6-Fluoronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions in biological systems.
Properties
IUPAC Name |
(6-fluoronaphthalen-1-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4O3S/c12-8-4-5-9-7(6-8)2-1-3-10(9)18-19(16,17)11(13,14)15/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPYICNFYISLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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